6-Nitroquinazolin-2-amine
Overview
Description
6-Nitroquinazolin-2-amine is a chemical compound belonging to the quinazoline family It is characterized by a quinazoline core structure with a nitro group at the sixth position and an amine group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinazolin-2-amine typically involves multiple steps. One common method starts with the condensation of isatoic anhydride with urea to form quinazoline-2,4-dione. This intermediate is then nitrated using a nitrating mixture to yield 6-nitroquinazolin-2,4-dione. The final step involves the reduction of the nitro group to an amine group, resulting in this compound .
Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted synthesis, which offers a more efficient and greener approach compared to conventional heating methods. This technique involves the use of microwave irradiation to accelerate the reaction rates and improve yields .
Chemical Reactions Analysis
Types of Reactions: 6-Nitroquinazolin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives with different functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 6-Aminoquinazolin-2-amine.
Substitution: Various substituted quinazoline derivatives.
Oxidation: Quinazoline derivatives with different oxidation states.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing treatments for cancer, inflammation, and infectious diseases
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. By inhibiting EGFR, this compound can exert anticancer effects .
Comparison with Similar Compounds
Quinoxaline: Another nitrogen-containing heterocyclic compound with similar applications in medicinal chemistry and industry.
2,4,6-Trisubstituted Quinazoline Derivatives: These compounds have shown significant antiproliferative activity against various cancer cell lines.
Uniqueness: 6-Nitroquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro and amine groups allow for versatile chemical modifications, making it a valuable scaffold for drug development and industrial applications.
Properties
IUPAC Name |
6-nitroquinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c9-8-10-4-5-3-6(12(13)14)1-2-7(5)11-8/h1-4H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIKGAWHOIFUFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704860 | |
Record name | 6-Nitroquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882670-94-2 | |
Record name | 6-Nitroquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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